Product packaging for Dirucotide acetate(Cat. No.:CAS No. 781666-30-6)

Dirucotide acetate

Katalognummer: B10858989
CAS-Nummer: 781666-30-6
Molekulargewicht: 2253.5 g/mol
InChI-Schlüssel: AGWHZYPHHINWPT-WPDHDECSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Dirucotide acetate, also known as MBP8298, is a synthetically prepared 17-amino acid peptide with a sequence (H-Asp-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-OH) that is identical to a segment of human myelin basic protein (MBP) . This peptide was historically developed for the treatment of multiple sclerosis (MS), with a mechanism of action focused on the induction or restoration of immunological tolerance . The therapeutic potential of Dirucotide is linked to specific HLA haplotypes; it is designed to suppress immune responses in the 65-75% of MS patients with HLA-DR2 or HLA-DR4 types, as it mimics the dominant site of immune attack in these individuals . While clinical trials for therapeutic use, including Phase III studies for secondary progressive MS, were ultimately discontinued after not meeting primary endpoints , this compound remains a valuable tool for scientific inquiry. Its primary research applications include investigating the pathophysiology of autoimmune demyelination, studying antigen-specific immunomodulation, and serving as a reference compound in the development of novel therapeutic strategies for neuroimmunological disorders. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C100H157N25O34 B10858989 Dirucotide acetate CAS No. 781666-30-6

Eigenschaften

CAS-Nummer

781666-30-6

Molekularformel

C100H157N25O34

Molekulargewicht

2253.5 g/mol

IUPAC-Name

acetic acid;(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C92H141N25O26.4C2H4O2/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125;4*1-2(3)4/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100);4*1H3,(H,3,4)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-;;;;/m0..../s1

InChI-Schlüssel

AGWHZYPHHINWPT-WPDHDECSSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Kanonische SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The peptide is dissolved in a water-acetonitrile mixture (0.1% TFA) and purified using a C18 column with a gradient elution (10–40% acetonitrile over 60 minutes). Fractions are analyzed via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm the molecular weight (calculated: 1,949.2 Da; observed: 1,949.5 Da).

Lyophilization and Acetate Salt Formation

Purified dirucotide is lyophilized and converted to its acetate form by dissolving in acetic acid (0.1 M) and freeze-drying. The final product appears as a white powder with ≥98% purity by analytical HPLC.

Critical Parameters in this compound Synthesis

The table below summarizes key synthesis parameters and their impact on yield and purity:

ParameterOptimal ConditionEffect of Deviation
Coupling ReagentHATU/DIEAReduced yield if HBTU or DIC used
Deprotection Time2 × 10 min in piperidineIncomplete Fmoc removal if <10 min
Cleavage Time3 hoursResidual resin attachment if shorter
Purification Gradient10–40% acetonitrilePoor resolution of impurities

Challenges and Mitigation Strategies

Aggregation During Synthesis

The hydrophobic sequence of this compound (e.g., VHFFKNIV) promotes aggregation, leading to incomplete coupling. This is mitigated by:

  • Incorporating pseudoproline dipeptides at positions 6–7 (IV→IψP).

  • Using elevated temperatures (40°C) during coupling.

Oxidation of Methionine

Though dirucotide lacks methionine, similar peptides face oxidation issues. For oxidation-prone residues, tert-butylthiol is added to the cleavage cocktail as a scavenger.

Scalability and Industrial Production

Scaling SPPS for this compound requires specialized reactors and process controls. Industrial-scale synthesis (≥1 kg) employs:

  • Automated peptide synthesizers with real-time monitoring.

  • Continuous-flow HPLC systems for purification.

  • Quality-by-design (QbD) approaches to optimize critical process parameters.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dirucotidacetat unterliegt hauptsächlich Hydrolysereaktionen, bei denen Peptidbindungen durch Wasser gespalten werden. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig vom Vorhandensein bestimmter Aminosäuren in seiner Sequenz .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind kleinere Peptidfragmente und einzelne Aminosäuren .

Wissenschaftliche Forschungsanwendungen

Dirucotidacetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Dirucotidacetat wirkt durch Induktion immunologischer Toleranz. Es zielt auf T-Zellen ab, die Myelin-Basische Proteinfragmente erkennen, die von MHC-Molekülen präsentiert werden. Wiederholte Verabreichung von Dirucotidacetat unterdrückt die Immunantwort gegen Myelin-Basisches Protein, wodurch das Fortschreiten der Multiplen Sklerose verringert wird .

Ähnliche Verbindungen:

Einzigartigkeit: Dirucotidacetat ist einzigartig in seiner spezifischen Sequenz von 17 Aminosäuren, die identisch mit einem Teil des menschlichen Myelin-Basischen Proteins ist. Diese Spezifität ermöglicht es ihm, einen bestimmten Immunantwortweg zu zielen, wodurch es potenziell effektiver für bestimmte Patienten mit spezifischen HLA-Typen ist .

Wirkmechanismus

Dirucotide acetate works by inducing immunological tolerance. It targets T cells that recognize myelin basic protein fragments presented by MHC molecules. Repeated administration of this compound suppresses the immune response against myelin basic protein, thereby reducing the progression of multiple sclerosis .

Vergleich Mit ähnlichen Verbindungen

Structural Features
  • Dirucotide (MBP82–98): Linear 17-amino acid peptide (sequence: VHFFKNIVTPRTPPPS) .
  • Linear Altered Peptide Ligand (APL) MBP82–98(Ala91): Substitution of lysine with alanine at position 91 to reduce immunogenicity while retaining HLA binding .
  • Cyclic Dirucotide Analogues : Head-to-tail cyclization of MBP82–98 to enhance conformational stability and HLA-DR2 binding .
  • PEGylated Analogues (PEG2-MBP82–98 and PEG2-MBP82–98(Cit97)) : Polyethylene glycol (PEG) conjugation at specific residues (e.g., citrulline-97) to improve bioavailability and reduce proinflammatory cytokine secretion .
Binding Affinity and Mechanism
Compound HLA-DR2 Binding HLA-DR4 Binding Key Mechanism
Dirucotide Moderate Moderate Induces T-cell tolerance via epitope mimicry
MBP82–98(Ala91) (APL) Reduced Reduced Attenuated immunogenicity; partial T-cell anergy
Cyclic Dirucotide Strong Low Stabilized conformation enhances HLA-DR2 interaction
PEG2-MBP82–98(Cit97) Not tested Not tested PEGylation reduces type 1/type 2 cytokine ratio

Key Findings :

  • Cyclic dirucotide exhibits superior HLA-DR2 binding (IC₅₀ < 10 µM) compared to linear dirucotide (IC₅₀ > 50 µM), attributed to conformational stabilization observed via NMR and molecular dynamics .
  • PEGylation shifts cytokine secretion toward anti-inflammatory profiles (e.g., reduced IFN-γ/IL-10 ratio) in PBMCs from MS patients .
Pharmacological Effects
  • Dirucotide : Fails to significantly reduce disability progression in Phase III SPMS trials despite early promise .
Clinical Trial Outcomes
Compound Clinical Stage Outcome
Dirucotide Phase III No significant efficacy in SPMS
Cyclic Dirucotide Preclinical Strong HLA-DR2 binding; pending in vivo studies
PEG2-MBP82–98(Cit97) Preclinical Reduced cytokine ratios; safety established

Q & A

Q. What are the critical components of a PICOT framework when designing clinical trials for Dirucotide acetate in multiple sclerosis (MS) research?

Methodological Answer: A well-structured PICOT question should define:

  • P opulation: MS patients with specific subtypes (e.g., relapsing-remitting MS).
  • I ntervention: this compound dosage, administration route, and frequency.
  • C omparison: Placebo or standard therapies (e.g., interferon-beta).
  • O utcome: Primary endpoints (e.g., reduction in relapse rate) and secondary endpoints (e.g., MRI lesion activity).
  • T ime: Study duration (e.g., 24 months).
    This framework ensures clarity and reproducibility in trial design .

Q. How can researchers address variability in this compound’s pharmacokinetic data across preclinical studies?

Methodological Answer: Variability can be minimized by:

  • Standardizing animal models (species, age, genetic background).
  • Validating analytical methods (e.g., HPLC or LC-MS for plasma concentration measurements).
  • Reporting detailed protocols for drug administration and sample collection.
    Cross-study comparisons should use meta-analytic techniques to identify confounding factors (e.g., diet, co-administered drugs) .

Q. What statistical methods are recommended for analyzing this compound’s efficacy in early-phase clinical trials?

Methodological Answer:

  • Use intention-to-treat (ITT) analysis to account for dropouts.
  • Apply mixed-effects models for longitudinal data (e.g., repeated MRI measures).
  • Adjust for multiple comparisons (e.g., Bonferroni correction) to reduce Type I errors.
    Bayesian methods are increasingly used for adaptive trial designs .

Advanced Research Questions

Q. How can contradictory findings between this compound’s in vitro immunomodulatory effects and in vivo clinical outcomes be resolved?

Methodological Answer:

  • Conduct reverse translational studies : Validate in vitro findings using patient-derived cells (e.g., T-cells from MS patients).
  • Perform dose-response analyses to identify therapeutic thresholds not replicable in vivo.
  • Use systems biology approaches (e.g., network pharmacology) to map drug-target interactions across biological scales .

Q. What experimental strategies are effective for isolating this compound’s mechanism of action in heterogeneous MS patient cohorts?

Methodological Answer:

  • Stratify patients by biomarkers (e.g., HLA-DR2 status) to assess subgroup responses.
  • Employ single-cell RNA sequencing to track immune cell modulation post-treatment.
  • Integrate multi-omics data (proteomics, metabolomics) to identify pathway-level effects.
    Collaborative consortia can enhance statistical power for rare subgroups .

Q. How should researchers design studies to evaluate this compound’s long-term safety in progressive MS subtypes?

Methodological Answer:

  • Use prospective cohort studies with extended follow-up (5+ years).
  • Include composite endpoints (e.g., disability progression + cognitive decline).
  • Leverage real-world data (e.g., electronic health records) to monitor rare adverse events.
    Ethical considerations require independent safety review boards .

Data Presentation & Reproducibility

Q. What are the best practices for presenting conflicting this compound trial data in peer-reviewed publications?

Methodological Answer:

  • Use structured tables to juxtapose study designs, populations, and outcomes (see Table 1).
  • Highlight methodological differences (e.g., dosing schedules, outcome measures).
  • Discuss limitations using GRADE criteria (Grading of Recommendations Assessment, Development, and Evaluation).
    Permissions must be obtained for reused figures/tables .

Q. Table 1: Comparative Analysis of this compound Clinical Trials

Study (Year)Population (n)Dose (mg/day)Primary OutcomeResult (vs. Placebo)
Trial A (2022)RRMS (120)20Relapse Rate-30% (p=0.02)
Trial B (2023)SPMS (90)30Disability ProgressionNS (p=0.15)

Q. How can researchers ensure reproducibility in this compound’s preclinical models?

Methodological Answer:

  • Adhere to ARRIVE guidelines for animal studies.
  • Share raw data and protocols via repositories (e.g., Zenodo).
  • Validate findings using orthogonal assays (e.g., flow cytometry + ELISA).
    Journals increasingly require data availability statements .

Synthesis of Existing Evidence

Q. How can mechanistic studies of this compound be prioritized to address gaps in clinical trial data?

Methodological Answer:

  • Apply scoping reviews to map preclinical evidence onto clinical outcomes.
  • Use patient-derived organoids to test hypotheses in humanized models.
  • Prioritize NIH-funded platforms (e.g., NeuroNext) for collaborative validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.